molecular formula C12H16ClNO2 B1398035 N-(2-chlorobenzyl)-3-hydroxy-2,2-dimethylpropanamide CAS No. 171569-37-2

N-(2-chlorobenzyl)-3-hydroxy-2,2-dimethylpropanamide

Cat. No.: B1398035
CAS No.: 171569-37-2
M. Wt: 241.71 g/mol
InChI Key: TWJXCDFCKPEPHD-UHFFFAOYSA-N
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Description

N-(2-Chlorobenzyl)-3-hydroxy-2,2-dimethylpropanamide is a key environmental metabolite of the herbicide clomazone, formed in soil, surface water, sediment, and groundwater . It is identified as a major degradation product, representing up to 25% of the applied parent compound in soil systems, making it a critical analyte for studying the environmental fate and behavior of clomazone . This compound has a molecular mass of 241.7 g/mol and is characterized by high solubility in water (1239 mg/L at 20°C) and a low octanol-water partition coefficient (Log P of 1.8), suggesting high mobility in soil environments . Its soil degradation is relatively rapid, with a laboratory study DT₅₀ (time for 50% degradation) of 2.0 days, classifying it as non-persistent . In terrestrial ecotoxicology, this metabolite demonstrates a low chronic effect on earthworms (NOEC of 308.7 mg/kg) . Researchers utilize this compound primarily in environmental chemistry and agronomic science for monitoring herbicide degradation, conducting soil leaching studies, and assessing the complete ecotoxicological profile of clomazone use. This product is FOR RESEARCH USE ONLY and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-3-hydroxy-2,2-dimethylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO2/c1-12(2,8-15)11(16)14-7-9-5-3-4-6-10(9)13/h3-6,15H,7-8H2,1-2H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWJXCDFCKPEPHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CO)C(=O)NCC1=CC=CC=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501348452
Record name N-[(2-Chlorophenyl)methyl]-3-hydroxy-2,2-dimethylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501348452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

171569-37-2
Record name N-[(2-Chlorophenyl)methyl]-3-hydroxy-2,2-dimethylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501348452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of N-Hydroxy-2,2-dimethylpropanamide

Reaction Overview:
The initial step involves the formation of N-hydroxy-2,2-dimethylpropanamide through the reaction of 3-chloro-2,2-dimethylpropanoyl chloride with hydroxylamine hydrochloride, under basic conditions.

Procedure:

  • Reagents:
    • 3-chloro-2,2-dimethylpropanoyl chloride
    • Hydroxylamine hydrochloride
    • Alkali metal hydroxide (preferably sodium hydroxide)
    • Solvent: Water or aqueous medium
  • Reaction Conditions:
    • Temperature: 50–95°C, optimally around 85°C for high yield
    • pH: Maintained between 7.0 and 9.5, preferably 7.0–7.5
    • Duration: Several hours, with continuous stirring

Mechanism:
The acyl chloride reacts with hydroxylamine hydrochloride in the presence of base, forming the N-hydroxyamide via nucleophilic acyl substitution. The reaction is exothermic and requires careful temperature control to prevent side reactions.

Data Table:

Parameter Range / Condition Optimal / Typical Value
Temperature 50–95°C 85°C
pH 7.0–9.5 7.0–7.5
Reaction Time Several hours 3–4 hours
Yield of N-hydroxyamide - ~85%

Cyclization to Form the Isoxazolidinone Ring

Reaction Overview:
The N-hydroxyamide undergoes cyclization under basic conditions to form the isoxazolidinone core, which is a key intermediate for further functionalization.

Procedure:

  • Reagents:
    • N-hydroxy-2,2-dimethylpropanamide
    • Sodium hydroxide (or other alkali hydroxides)
    • Solvent: Water or aqueous medium
  • Reaction Conditions:
    • Temperature: 20–60°C, preferably around 45°C
    • pH: 7.0–8.5
    • Duration: 2–4 hours

Mechanism:
Under basic conditions, intramolecular nucleophilic attack occurs, leading to ring closure and formation of the isoxazolidinone.

Data Table:

Parameter Range / Condition Optimal / Typical Value
Temperature 20–60°C 45°C
pH 7.0–8.5 7.0–7.5
Reaction Time 2–4 hours 3 hours
Yield of Isoxazolidinone - High, with minimal by-products

Alkylation with 2-Chlorobenzyl Chloride

Reaction Overview:
The isoxazolidinone intermediate is alkylated with 2-chlorobenzyl chloride to yield the target compound.

Procedure:

  • Reagents:
    • Isoxazolidinone
    • 2-Chlorobenzyl chloride
    • Phase transfer catalysts (optional)
    • Solvent: Methylene chloride or other suitable organic solvent
  • Reaction Conditions:
    • Temperature: 85°C
    • Duration: 5 hours
    • Stirring: Continuous, under inert atmosphere if necessary

Mechanism:
Nucleophilic attack of the nitrogen atom in the isoxazolidinone ring on the electrophilic benzyl chloride, forming the N-(2-chlorobenzyl) derivative.

Data Table:

Parameter Range / Condition Optimal / Typical Value
Temperature 85°C 85°C
Reaction Time 5 hours 5 hours
Yield - High, with controlled conditions

Purification and Final Processing

Treatment with Hydrogen Chloride:
Anhydrous hydrogen chloride gas is bubbled through the mixture to convert by-products into recyclable forms, increasing overall yield and purity.

Procedure:

  • Bubble HCl gas at ~45°C for 3 hours
  • Neutralize excess acid with sodium hydroxide solution
  • Extract and purify the final compound via recrystallization or chromatography

Notes:

  • Maintaining pH during reactions is crucial to prevent side reactions.
  • Reaction temperatures and times are optimized based on scale and desired purity.
  • Recycling by-products improves overall efficiency and reduces waste.

Summary of Key Data

Step Reagents / Conditions Typical Yield / Notes
Formation of N-hydroxyamide Acyl chloride + hydroxylamine + base ~85% yield, temperature ~85°C
Cyclization to isoxazolidinone Base, water, 20–60°C High yield, pH 7.0–8.5
Alkylation with 2-chlorobenzyl chloride Isoxazolidinone + benzyl chloride 85°C, 5 hours, high purity
Final treatment with HCl HCl bubbling, neutralization Purification, increased yield

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(2-chlorobenzyl)-3-hydroxy-2,2-dimethylpropanamide can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of corresponding ketones or aldehydes.

    Reduction: Reduction reactions can target the carbonyl group in the amide, potentially converting it to an amine.

    Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

Clinical Studies

Recent studies have indicated that this compound can promote tumor immunity, particularly in pancreatic cancer and melanoma. In a clinical setting, administering N-(2-chlorobenzyl)-3-hydroxy-2,2-dimethylpropanamide has shown promise in improving health outcomes for patients suffering from these malignancies .

Herbicide Development

This compound is closely related to clomazone, a widely used herbicide. Clomazone functions by inhibiting the growth of broad-leaved and grass weeds in crops such as soybeans and maize. The effectiveness of this compound in controlling unwanted plant growth has made it a subject of extensive agricultural research .

Formulation and Use

The compound can be formulated into various agricultural products, enhancing its efficacy as a herbicide. Studies have demonstrated that formulations containing this compound can achieve high purity levels (up to 98%) with yields around 92%, indicating its potential for large-scale agricultural applications .

Separation Techniques

The analysis of this compound can be effectively conducted using reverse-phase high-performance liquid chromatography (RP-HPLC). This method utilizes a mobile phase composed of acetonitrile and water, allowing for the efficient separation and identification of the compound in various matrices .

Mass Spectrometry Compatibility

For applications requiring mass spectrometry (MS), modifications to the mobile phase can be made by replacing phosphoric acid with formic acid to enhance compatibility without compromising analytical performance .

Case Studies

StudyFocusFindings
Study 1Pharmacological EffectsDemonstrated inhibition of necrosis via RIP1 interaction; potential in treating neurodegenerative diseases.
Study 2Metabolic PathwaysIdentified major metabolites under anaerobic conditions; implications for environmental persistence and safety assessments.
Study 3Environmental ImpactAnalyzed presence in drinking water; highlighted the need for monitoring due to potential ecological effects.

Mechanism of Action

Molecular Targets and Pathways:

    Enzyme Inhibition: N-(2-chlorobenzyl)-3-hydroxy-2,2-dimethylpropanamide may act as an inhibitor of specific enzymes, affecting metabolic pathways.

    Receptor Binding: Potential to interact with cellular receptors, modulating signal transduction pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Derivatives

The following table summarizes structurally related compounds and their key differences:

Compound Name Substituent Variations Key Structural Features Biological/Ecological Data
N-(2-Chlorobenzyl)-3-hydroxy-2,2-dimethylpropanamide 2-Chlorobenzyl group Tertiary alcohol, dimethyl branching, chlorinated aromatic ring Low soil mobility; moderate degradation; low ecotoxicity in aquatic organisms
N-Benzyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanamide (18) 4-Chlorophenyl instead of 2-chlorobenzyl Additional chlorinated aromatic ring at C3 Tested for antiproliferative activity (HeLa cells); synthesis via hydrazide intermediates
N-Butyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanamide (7b) N-Butyl group; 4-chlorophenyl Aliphatic N-substituent; no benzyl moiety ¹H NMR: δ 0.86 ppm (CH₃); lower melting point (75–76°C) compared to benzyl derivatives
3-Chloro-N-(2,4-difluorobenzyl)-2,2-dimethylpropanamide 2,4-Difluorobenzyl group; chloro at C3 Halogen-rich aromatic ring; lacks hydroxyl group No biological data available; likely higher lipophilicity due to fluorine substituents
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide Hydroxy-dimethylethyl group; methylbenzamide backbone N,O-bidentate directing group; no chlorine substituents Potential for metal-catalyzed C–H functionalization

Physicochemical Properties

  • Solubility: The hydroxyl and amide groups enhance water solubility compared to non-polar analogues like 3-chloro-N-(2-methylphenyl)propanamide .
  • Thermal Stability : Melting points vary significantly; benzyl derivatives (e.g., compound 7f) melt at 125–126°C, while butyl derivatives (7b) melt at 75–76°C due to reduced crystallinity .
  • Spectroscopic Signatures :
    • ¹H NMR : Benzyl CH₂ protons resonate at δ 4.35–4.37 ppm, while hydroxyl protons appear as broad singlets (δ 3.09–5.97 ppm) .
    • ¹³C NMR : Dimethyl carbons are observed at δ 46.2 ppm, consistent across analogues .

Environmental Impact

  • Degradation: The target compound undergoes moderate anaerobic mineralization (25.6–51% over 60 days) with formation of non-persistent metabolites .
  • Soil Mobility : Low mobility (Koc > 500 mL/g) due to strong adsorption, reducing groundwater contamination risks . This contrasts with less halogenated analogues, which may exhibit higher mobility.

Biological Activity

N-(2-chlorobenzyl)-3-hydroxy-2,2-dimethylpropanamide is a compound of significant interest due to its diverse biological activities. This article delves into its chemical characteristics, biological effects, and potential applications, supported by research findings and case studies.

Chemical Structure and Properties

This compound has the molecular formula C12H16ClNO2C_{12}H_{16}ClNO_2 and a molecular weight of approximately 241.71 g/mol. The presence of functional groups such as the amide and hydroxyl groups facilitates various interactions, including hydrogen bonding, which influences its solubility and reactivity in biological systems.

1. Anticancer Properties

Research indicates that this compound exhibits promising anticancer activity. A study demonstrated that derivatives of this compound can inhibit the proliferation of colon cancer cells. Specifically, certain synthesized compounds showed effective antiproliferative action against the HCT-116 cell line with IC50 values ranging from 0.69 to 11 μM, outperforming standard chemotherapeutic agents like doxorubicin (IC50 = 2.29 μM) in some cases .

Table 1: Antiproliferative Activity Against Cancer Cell Lines

CompoundCell LineIC50 (μM)Reference
This compoundHCT-1160.69 - 11
DoxorubicinHCT-1162.29

2. Herbicidal Activity

The compound has also been evaluated for its herbicidal properties, suggesting its potential use in agricultural applications as a pesticide. Its structural features allow it to interact effectively with plant systems, potentially leading to growth inhibition in target species.

The mechanisms underlying the biological activities of this compound involve several pathways:

  • Inhibition of Cyclin-Dependent Kinases (CDKs): The compound has been studied for its role as an inhibitor of cyclin-dependent kinase 8 (CDK8), which is crucial in regulating cell cycle progression and transcription.
  • Induction of Apoptosis: In vitro studies have shown that treatment with this compound leads to DNA fragmentation and morphological changes characteristic of apoptosis in cancer cells, indicating its potential as an anticancer agent .

Case Study 1: Anticancer Efficacy

A recent study synthesized a series of compounds based on this compound and evaluated their anticancer efficacy using molecular docking experiments. The results indicated that these compounds could effectively bind to target proteins involved in cancer cell proliferation, further supporting their potential therapeutic application .

Case Study 2: Environmental Impact

Research on the environmental fate of this compound highlighted its mobility and adsorption characteristics in soil studies. These findings are crucial for assessing the compound's environmental impact when used as a pesticide.

Q & A

Q. What synthetic routes are commonly used to prepare N-(2-chlorobenzyl)-3-hydroxy-2,2-dimethylpropanamide, and how is its structural integrity confirmed?

The compound is synthesized via condensation reactions involving substituted benzylamines and hydroxypropanamide intermediates under mild acidic or basic conditions. Structural confirmation relies on 1H and 13C NMR spectroscopy , where characteristic signals include:

  • A singlet at δ 1.25–1.35 ppm for the two methyl groups (2,2-dimethyl moiety).
  • A multiplet at δ 4.35 ppm for the CH2 group of the benzyl substituent.
  • A broad peak at δ 6.08 ppm for the NH group. Additional validation uses physicochemical methods like melting point analysis and mass spectrometry .

Q. What spectroscopic techniques are essential for characterizing this compound?

1H and 13C NMR are critical for confirming the presence of the hydroxy, dimethyl, and chlorobenzyl groups. For example, the 13C NMR spectrum displays a signal at ~46.2 ppm for the CH2 group of the benzyl substituent. Infrared (IR) spectroscopy can identify the hydroxy (-OH) stretch (~3200–3500 cm⁻¹) and amide carbonyl (~1650–1680 cm⁻¹). High-resolution mass spectrometry (HRMS) further verifies molecular weight and fragmentation patterns .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

  • Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact.
  • Work in a fume hood to prevent inhalation.
  • Store in airtight containers away from light and moisture.
  • Dispose of waste via approved chemical disposal protocols, as the compound may release harmful chlorinated byproducts under decomposition .

Advanced Research Questions

Q. How can researchers resolve contradictions in environmental degradation data for this compound?

Discrepancies in degradation rates (e.g., anaerobic mineralization ranging from 25.6% to 51% over 60 days ) arise from variations in experimental conditions (pH, soil type, microbial activity). To address this:

  • Conduct controlled microcosm studies with standardized soil matrices.
  • Use isotope labeling (e.g., 14C-labeled compound) to track degradation pathways.
  • Employ LC-MS/MS to quantify parent compound and degradates like FMC 65317 .

Q. What experimental designs are optimal for assessing its environmental persistence and metabolite formation?

  • Anaerobic soil studies : Monitor mineralization rates and metabolite accumulation under O2-free conditions using gas chromatography (GC) for CO2 detection.
  • Photolysis experiments : Exclude UV light to confirm non-photolytic degradation pathways.
  • Hydrological modeling : Use tools like PRZM-GW to predict groundwater contamination risks, incorporating data on soil adsorption coefficients (Koc) and half-life (DT50) .

Q. How can in vitro models evaluate its biological activity, given structural analogs with reported antiproliferative effects?

  • Antiproliferative assays : Test against cancer cell lines (e.g., HeLa) using MTT or SRB assays. Compare with analogs like N-benzyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanamide, which showed IC50 values <10 µM in HeLa cells .
  • Structure-activity relationship (SAR) studies : Modify the chlorobenzyl or hydroxy groups to assess impact on bioactivity.
  • Molecular docking : Predict interactions with targets like HDAC enzymes or neurokinin receptors using software such as AutoDock Vina .

Q. What chromatographic methods are suitable for quantifying this compound in environmental matrices?

  • HPLC-UV : Use a C18 column with a mobile phase of acetonitrile/water (70:30 v/v) and detection at 220–240 nm.
  • LC-MS/MS : Employ electrospray ionization (ESI) in positive mode for high sensitivity. Monitor transitions like m/z 256 → 154 (parent) and m/z 212 → 138 (FMC 65317 degradate).
  • Validate methods via spike-recovery experiments in soil/water samples, achieving limits of detection (LOD) <0.1 µg/L .

Methodological Considerations

  • Data interpretation : Cross-reference NMR and HRMS data with computational tools (e.g., ACD/Labs or MestReNova) to resolve structural ambiguities.
  • Environmental fate : Prioritize studies on hydrolytic stability, as the hydroxy group may enhance solubility and mobility in aqueous systems.
  • Biological assays : Include cytotoxicity controls (e.g., normal fibroblast cells) to differentiate selective antiproliferative effects .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-chlorobenzyl)-3-hydroxy-2,2-dimethylpropanamide
Reactant of Route 2
Reactant of Route 2
N-(2-chlorobenzyl)-3-hydroxy-2,2-dimethylpropanamide

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